molecular formula C10H10BrClO2 B14075152 1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one

Cat. No.: B14075152
M. Wt: 277.54 g/mol
InChI Key: UTHMAOWEDZZRRT-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by chlorination and hydroxylation under controlled conditions. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different halogens or other functional groups.

Scientific Research Applications

1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2,2-bis(hydroxymethyl)propane: Similar in having bromomethyl and hydroxyl groups.

    2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group but differs in the ring structure.

Uniqueness

1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-2-one is unique due to its combination of bromomethyl, hydroxyl, and chloropropanone groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-hydroxyphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H10BrClO2/c11-5-8-1-7(2-9(13)4-8)3-10(14)6-12/h1-2,4,13H,3,5-6H2

InChI Key

UTHMAOWEDZZRRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CBr)O)CC(=O)CCl

Origin of Product

United States

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